

Independent Validation of Yoshi-864: A Comparative Analysis of Clinical Trial Data

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Compound of Interest		
Compound Name:	Yoshi-864	
Cat. No.:	B1683515	Get Quote

In an effort to provide researchers, scientists, and drug development professionals with a comprehensive and objective evaluation of the historical clinical trial data for the alkylating agent **Yoshi-864** (improsan), this guide presents a comparative analysis against current standard-of-care treatments for ovarian and bladder cancer. Due to the age of the **Yoshi-864** trials, conducted in the 1970s and 1980s, a direct comparison with contemporary clinical trial data is challenging. However, by examining key efficacy and safety parameters, this guide aims to contextualize the performance of **Yoshi-864** and offer insights into the evolution of treatment paradigms for these malignancies.

Comparative Efficacy and Safety Analysis

The following tables summarize the available quantitative data from a Phase II clinical trial of **Yoshi-864** in solid tumors and compare it with data from clinical trials of modern standard-of-care chemotherapy regimens for advanced ovarian and bladder cancer. It is important to note that the overall response rate reported for **Yoshi-864** was across a range of solid tumors and not specific to ovarian or bladder cancer.

Table 1: Comparison of Efficacy in Advanced Ovarian Cancer



Treatment Regimen	No. of Patients	Overall Response Rate (ORR)	Complete Response (CR)
Yoshi-864	208 (all solid tumors)	11%[<u>1</u>]	Not Reported
Paclitaxel + Cisplatin	410	73%[2]	54%
Paclitaxel + Carboplatin	208	64%[3]	Not Reported

Table 2: Comparison of Efficacy in Advanced Bladder

Cancer

Treatment Regimen	No. of Patients	Overall Response Rate (ORR)	Complete Response (CR)
Yoshi-864	208 (all solid tumors)	11%[1]	Not Reported
Gemcitabine + Cisplatin	203	40.4%[4]	8%[4]
Gemcitabine + Cisplatin (neoadjuvant)	32	Not Applicable	15% (pathological CR) [5]

Table 3: Comparison of Key Adverse Events



Adverse Event	Yoshi-864	Paclitaxel + Cisplatin	Gemcitabine + Cisplatin
Hematological	Leukopenia, Thrombocytopenia[6]	Granulocytopenia, Thrombocytopenia[3]	Anemia, Neutropenia, Thrombocytopenia[5] [7]
Gastrointestinal	Nausea, Vomiting[6]	Nausea, Vomiting[3]	Nausea, Vomiting
Neurological	Not Prominently Reported	Peripheral Neurotoxicity[3]	Not Prominently Reported
Renal	Not Prominently Reported	Nephrotoxicity	Nephrotoxicity[8]
Other	Fever, Sleepiness[6]	Hypersensitivity Reactions	Venous Thromboembolism[5]

Experimental Protocols

A detailed understanding of the methodologies employed in clinical trials is crucial for the interpretation of their results. The following sections outline the experimental protocols for the key treatments discussed.

Yoshi-864 (Phase II Solid Tumors)

- Dosage and Administration: 2 mg/kg/day administered via intravenous push for 5 consecutive days.[1]
- Treatment Cycle: The 5-day treatment course was repeated every 6 weeks.[1]

Paclitaxel + Cisplatin (Advanced Ovarian Cancer)

- Dosage and Administration:
 - Paclitaxel: 175 mg/m² administered as a 3-hour intravenous infusion.[3]
 - Cisplatin: 75 mg/m² administered intravenously.[3]
- Treatment Cycle: Repeated every 3 weeks for at least six cycles.[3]



 Premedication and Support: Patients received premedication including dexamethasone, clemastine, and cimetidine.[9] Anti-emetic prophylaxis and hydration were also administered to manage side effects.[9]

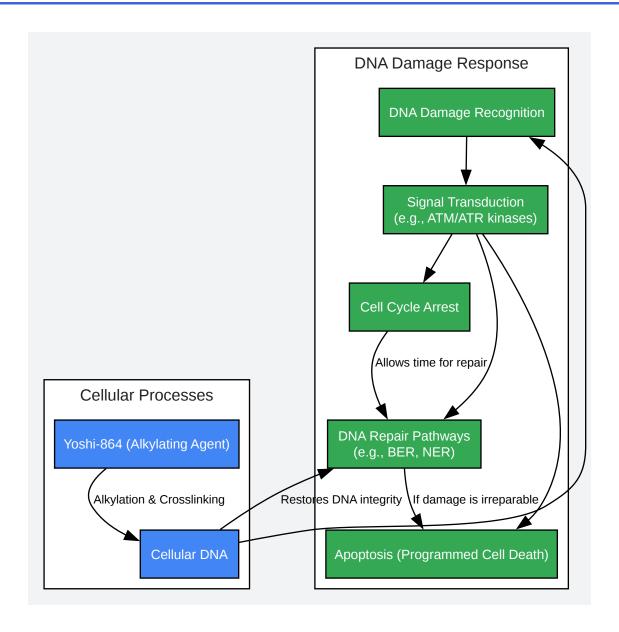
Gemcitabine + Cisplatin (Advanced Bladder Cancer)

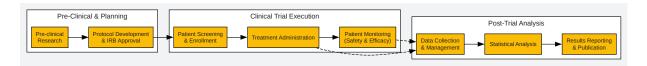
- Dosage and Administration:
 - Gemcitabine: 1000 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle.
 - Cisplatin: 70 mg/m² administered intravenously on day 1 or 2 after gemcitabine.
- Treatment Cycle: Repeated every 28 days for up to six cycles.
- Supportive Care: Pre- and post-chemotherapy hydration is crucial to prevent cisplatin-induced nephrotoxicity.[8][10] Antiemetics are also a standard part of the regimen.[10]

Visualizing Mechanisms and Processes

To further elucidate the scientific principles and procedural frameworks relevant to these clinical trials, the following diagrams are provided.







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